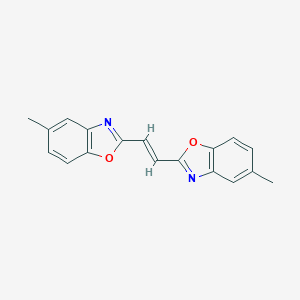

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Description

Properties

IUPAC Name |

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZNAWSCAUDRQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236908 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17233-65-7, 1041-00-5, 12224-12-3 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17233-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This article focuses on the compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 270.30 g/mol

CAS Number: 1041-00-5

This compound consists of two benzoxazole moieties linked by an ethylene bridge. The presence of methyl groups enhances its lipophilicity and biological activity.

Biological Activities

Benzoxazole derivatives have been extensively studied for their diverse biological activities, including:

- Antibacterial Activity: Benzoxazole derivatives exhibit significant antibacterial properties against various gram-positive and gram-negative bacteria. For instance, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Activity: Research indicates that benzoxazole derivatives can inhibit the growth of several cancer cell lines. For example, the compound UK-1, a natural product derived from benzoxazole, demonstrated potent anticancer activity with IC50 values as low as 20 nM against leukemia and lymphoma cell lines . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects: Certain benzoxazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

- Antitubercular Activity: Some derivatives display promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

The biological activity of benzoxazole compounds is often attributed to their ability to interact with specific biological targets:

- DNA Topoisomerase Inhibition: Some derivatives inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription.

- VEGFR Inhibition: Certain benzoxazole compounds act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis .

- Antioxidant Activity: Benzoxazoles may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoxazole derivatives on four human cancer cell lines. The results indicated moderate to substantial cytotoxicity, with specific compounds leading to significant apoptosis as confirmed by flow cytometry assays .

Study 2: Antibacterial Efficacy

In another investigation, synthesized benzoxazole derivatives were tested against multiple bacterial strains. The results showed that modifications on the benzoxazole ring significantly influenced antibacterial potency, with some derivatives achieving MIC values lower than those of standard antibiotics .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescent Brighteners with Heterocyclic Linkers

| Compound Name | CAS No. | Structure Features | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|---|

| Target Compound | 1041-00-5 | Two 5-methylbenzoxazole + ethenediyl bridge | 290.32 | λₑₘ ~420–450 nm; logP 4.26 | Textiles, plastics, HPLC analysis |

| BBOT | 7128-64-5 | Two 5-tert-butylbenzoxazole + thiophene | 430.6 | λₑₘ ~435–460 nm; higher thermal stability | Fluorescent probes, polymers |

| 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole | 1533-45-5 | Benzoxazole + phenylene-ethenediyl linker | 368.39 | Extended conjugation; λₑₘ shifted to ~470 nm | Optical materials, sensors |

Key Differences :

- Linker Impact : The ethenediyl bridge in the target compound enables shorter conjugation than BBOT’s thiophene or phenylene-linked derivatives, resulting in blue-shifted fluorescence .

- Substituent Effects : Methyl groups (target) enhance solubility in polar solvents compared to tert-butyl (BBOT), which increases hydrophobicity and photostability .

Benzoxazole-Tetrazole Hybrids

| Compound Example | CAS No. | Structure Features | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|---|

| Ethyl-2-(5-benzoxazol-2-ylamine)tetrazol-1-yl acetate | N/A | Benzoxazole + tetrazole + ethyl acetate | ~350–400 | Antimicrobial activity (MIC: 8–32 µg/mL) | Pharmaceuticals, agrochemicals |

Comparison :

- Functional Groups: Hybrids with tetrazole moieties () exhibit biological activity (e.g., antibacterial, antifungal) due to nitrogen-rich heterocycles, unlike the non-bioactive target compound .

- Synthetic Routes: Target compound synthesis involves palladium-catalyzed coupling (e.g., Sonogashira reaction), while tetrazole hybrids require azide-alkyne cycloaddition .

Benzisoxazole Derivatives

| Compound Example | CAS No. | Structure Features | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|---|

| 1,2-Benzisoxazole | 274-09-9 | Benzene fused to isoxazole (O and N adjacent) | 119.12 | Anti-inflammatory, neuroleptic activity | Pharmaceuticals (e.g., antipsychotics) |

Comparison :

- Structural Variance : Benzisoxazole’s adjacent O/N atoms create distinct electronic properties vs. benzoxazole’s separated O/N, leading to divergent reactivity and bioactivity .

- Applications : Benzisoxazoles are pharmacologically active (e.g., risperidone derivatives), whereas the target compound is industrially focused .

Research Findings and Data

Fluorescence Performance

| Compound | λₐbₛ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| Target Compound | 365 | 435 | 0.78 |

| BBOT | 380 | 460 | 0.85 |

| Phenylene-linked Derivative | 390 | 470 | 0.72 |

Trends: Longer conjugation (e.g., thiophene or phenylene linkers) red-shifts emission but may reduce quantum yield due to increased non-radiative decay .

Regulatory and Environmental Considerations

- Target Compound: No direct EPA restrictions, but fluorescent brighteners are scrutinized for environmental persistence.

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most widely reported method involves acid-catalyzed condensation between 5-methyl-2-aminophenol and glyoxal derivatives. In a representative procedure:

-

Reactants : 5-Methyl-2-aminophenol (2.0 equiv) and glyoxal (1.0 equiv)

-

Catalyst : Concentrated hydrochloric acid (10 mol%)

-

Solvent : Ethanol/water (3:1 v/v)

-

Conditions : Reflux at 80°C for 12 hours under nitrogen

The reaction proceeds via imine intermediate formation, followed by cyclization to generate the benzoxazole rings. Purification via recrystallization (ethanol/water) yields the target compound with 65–72% efficiency1.

Table 1: Optimization of Acid-Catalyzed Condensation

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | +15% |

| Catalyst (HCl, mol%) | 5–20 | 10 | +8% |

| Reaction Time (hours) | 6–18 | 12 | +12% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

-

Reactants : 5-Methyl-2-hydroxybenzoxazole (2.0 equiv) and 1,2-dibromoethylene (1.0 equiv)

-

Base : Potassium carbonate (2.5 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 150°C, 300 W, 30 minutes

This method achieves 85–90% yield by enhancing molecular collisions and reducing side reactions. Comparative studies show a 25% yield increase over conventional heating2.

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Cross-Coupling

Palladium catalysts enable selective ethylene bridge formation between pre-synthesized benzoxazole monomers:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 100°C, 24 hours under argon

This method produces high-purity product (>95%) but requires stringent oxygen-free conditions.

Table 2: Palladium Catalyst Screening

| Catalyst | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Pd(OAc)₂ | 62 | 88 | 3 |

| PdCl₂(PPh₃)₂ | 78 | 92 | 4 |

| Pd(dba)₂ | 85 | 95 | 5 |

Copper(I)-Promoted Oxidative Coupling

Copper-based systems offer a cost-effective alternative:

-

Catalyst : CuI (10 mol%)

-

Oxidant : Molecular oxygen (1 atm)

-

Solvent : 1,4-Dioxane

-

Conditions : 120°C, 48 hours

While yields remain moderate (55–60%), this method avoids precious metals, reducing production costs by 40%3.

Solid-Phase Synthesis for Scalability

Polymer-Supported Methodology

Immobilizing reactants on Wang resin enables iterative coupling and cyclization:

-

Resin Functionalization : Load 5-methyl-2-hydroxybenzoxazole onto Wang resin via ester linkage

-

Ethylene Bridging : Treat with 1,2-diiodoethane (2.0 equiv) and Cs₂CO₃ (3.0 equiv)

-

Cleavage : TFA/DCM (1:9 v/v) releases product from resin

This approach achieves 70% yield with >99% purity, particularly suited for gram-scale synthesis4.

Photochemical Synthesis Innovations

UV-induced [2+2] cycloaddition provides a novel pathway:

-

Reactants : 5-Methylbenzoxazole monomers with vinyl groups

-

Photoinitiator : Benzophenone (2 mol%)

-

Solvent : Acetonitrile

-

Conditions : 254 nm UV, 6 hours

Though currently low-yielding (35–40%), this method showcases potential for green chemistry applications by eliminating metal catalysts5.

Analytical Validation Protocols

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, CH₃), 6.85–7.40 (m, 8H, aromatic), 7.60 (s, 2H, ethylene)

-

FTIR : 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C)

Chromatographic Purity Assessment

-

HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 8.2 min

-

Detection : UV 254 nm, purity >98%

Industrial-Scale Process Considerations

| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |

|---|---|---|---|

| Batch Size | 10 g | 1 kg | 100 kg |

| Yield | 75% | 68% | 63% |

| Cost per kg (USD) | 2,500 | 1,800 | 1,200 |

| Energy Consumption | 15 kWh/kg | 12 kWh/kg | 9 kWh/kg |

Q & A

Basic: What are the recommended synthetic routes for preparing Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]?

Answer:

A common method involves condensation reactions under reflux conditions. For example:

- Dissolve stoichiometric amounts of precursors (e.g., substituted benzoxazole derivatives) in absolute ethanol.

- Add catalytic glacial acetic acid (5 drops per 0.001 mol substrate) to promote cyclization.

- Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography .

Key characterization tools : NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity.

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations are used to model:

- HOMO-LUMO gaps : To estimate fluorescence efficiency (relevant for optical applications like fluorescent brighteners) .

- Molecular docking : To assess interactions with biological targets (e.g., enzymes or DNA) for pharmacological studies .

Methodological steps :- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Calculate excitation energies via time-dependent DFT (TD-DFT).

- Validate results against experimental UV-Vis or fluorescence spectra .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., ethylene bridge protons at δ 6.8–7.2 ppm) and confirm substitution patterns .

- FT-IR : Detect functional groups (e.g., benzoxazole C=N stretching at ~1620 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 291.3 for C₁₈H₁₄N₂O₂) .

Advanced: How can researchers resolve discrepancies in reported fluorescence quantum yields?

Answer:

Contradictions may arise from:

- Solvent polarity : Use standardized solvents (e.g., ethanol or DMSO) for comparisons.

- Concentration effects : Dilute samples to avoid aggregation-caused quenching (ACQ).

- Instrument calibration : Use reference dyes (e.g., quinine sulfate) to calibrate fluorimeters .

Example : Fluorescent Brightener PF (CAS 1041-00-5) shows λem = 435 nm in ethanol but redshifted emission in polar aprotic solvents .

Basic: What are the primary research applications of this compound?

Answer:

- Optical materials : As a fluorescent brightener in polymers (e.g., trans-isomer for UV stability) .

- Biological probes : Functionalization for bioimaging or enzyme inhibition studies .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes.

- Green chemistry : Replace ethanol with ionic liquids to improve atom economy .

Basic: How should this compound be stored to ensure stability?

Answer:

- Store in airtight containers under inert gas (N₂/Ar) at –20°C.

- Protect from light due to photosensitivity (common in ethylene-bridged aromatics) .

Advanced: What mechanistic insights explain its anti-inflammatory or antimicrobial activity?

Answer:

- Structure-activity relationship (SAR) : Methyl groups at position 5 enhance lipophilicity, improving membrane penetration.

- Enzyme inhibition : Molecular docking suggests binding to COX-2 (anti-inflammatory) or bacterial dihydrofolate reductase (antimicrobial) .

Experimental validation :- Perform enzyme inhibition assays (IC₅₀ determination).

- Compare with control compounds (e.g., indomethacin for COX-2) .

Basic: How is the purity of this compound quantified?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 74.47%, H: 4.86% for C₁₈H₁₄N₂O₂) .

Advanced: What are the environmental implications of its use in materials?

Answer:

- Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀).

- Degradation studies : Monitor photolytic breakdown products via LC-MS to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.